

A Spectroscopic Comparison of 2-Iodo-5-methoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-5-methoxybenzoic acid**

Cat. No.: **B1316975**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-Iodo-5-methoxybenzoic acid** and its derivatives, specifically the methyl ester and the N-isopropyl amide. The following sections present a summary of their key spectroscopic data, detailed experimental protocols for the analyses, and a visual representation of the general spectroscopic workflow. This information is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the available experimental spectroscopic data for **2-Iodo-5-methoxybenzoic acid** and its derivatives. Please note that a complete experimental dataset was not available in the public domain at the time of this compilation. Missing data points are indicated as "Not available."

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
2-Iodo-5-methoxybenzoic acid	Not available	Not available
Methyl 2-iodo-5-methoxybenzoate	Not available	Not available
2-Iodo-N-isopropyl-5-methoxybenzamide[1][2][3]	CDCl ₃	7.68 (d, J=8.6 Hz, 1H), 6.96 (d, J=2.9 Hz, 1H), 6.68 (dd, J=8.6, 2.9 Hz, 1H), 5.61 (br d, J=6.3 Hz, 1H), 4.34–4.24 (m, 1H), 3.80 (s, 3H), 1.29 (d, J=6.3 Hz, 6H)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
2-Iodo-5-methoxybenzoic acid	Not available	Not available
Methyl 2-iodo-5-methoxybenzoate	Not available	Not available
2-Iodo-N-isopropyl-5-methoxybenzamide[1][2][3]	CDCl ₃	168.2, 159.7, 143.2, 140.4, 117.6, 114.0, 80.6, 55.5, 42.2, 22.6

Table 3: IR Spectroscopic Data

Compound	Technique	Key Vibrational Frequencies (cm ⁻¹)
2-Iodo-5-methoxybenzoic acid	Not available	Not available
Methyl 2-iodo-5-methoxybenzoate	Not available	Not available
2-Iodo-N-isopropyl-5-methoxybenzamide[2]	KBr	3278, 2972, 1640, 1584, 1542, 1468, 1391, 1351, 1312, 1278, 1262, 1236, 1146, 1114, 1041, 1012, 927, 867, 816, 798, 714

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M] ⁺ or [M-H] ⁻ (m/z)
2-Iodo-5-methoxybenzoic acid	ESI ⁻	Predicted: 276.93672
Methyl 2-iodo-5-methoxybenzoate	Not available	Not available
2-Iodo-N-isopropyl-5-methoxybenzamide[1][2]	EI-HRMS	Calculated for C ₁₁ H ₁₄ INO ₂ : 319.0070, Found: 319.0060

Table 5: UV-Vis Spectroscopic Data

Compound	Solvent	λmax (nm)
2-Iodo-5-methoxybenzoic acid	Not available	Not available
Methyl 2-iodo-5-methoxybenzoate	Not available	Not available
2-Iodo-N-isopropyl-5-methoxybenzamide	Not available	Not available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

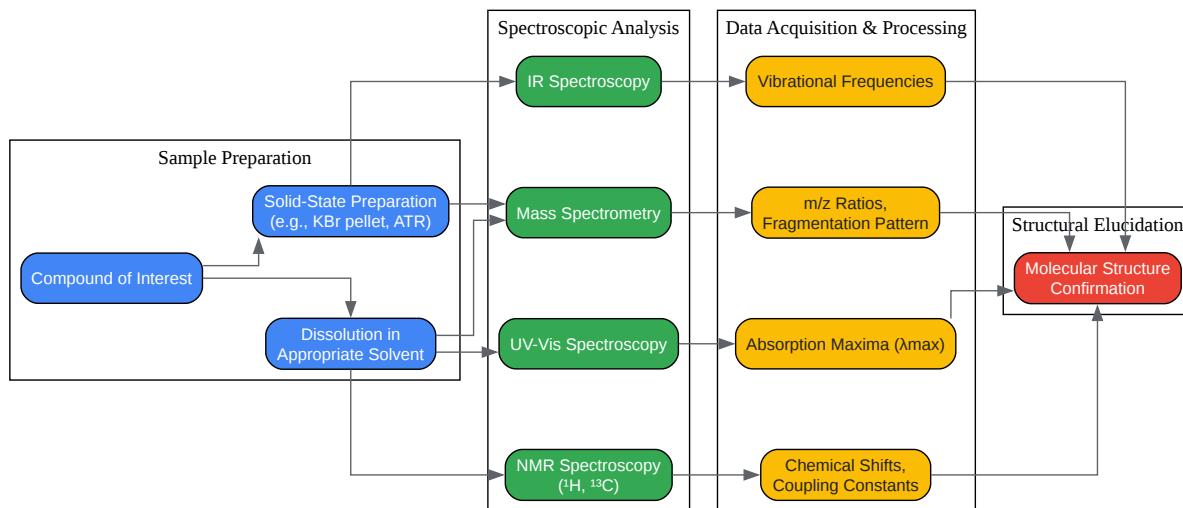
- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- **Instrumentation:** A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- ^1H NMR Data Acquisition:
 - A sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - A relaxation delay of 1-2 seconds is used between scans.
- ^{13}C NMR Data Acquisition:
 - A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ^{13}C .
 - Proton decoupling is used to simplify the spectrum and improve sensitivity.
 - The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- **Data Processing:** The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm^{-1}).

3. Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization:
 - Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing fragmentation. This is a "hard" ionization technique useful for structural elucidation.
 - Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed through a charged capillary, producing protonated ($[\text{M}+\text{H}]^+$) or deprotonated ($[\text{M}-\text{H}]^-$) molecular ions. This is a "soft" ionization technique that often keeps the molecular ion intact.
- Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or hybrid).


- Data Acquisition: The instrument scans a range of mass-to-charge ratios (m/z) to detect the ions produced.
- Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular weight and fragmentation pattern can be used to identify the compound.

4. UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition: A baseline spectrum of the solvent is recorded in both the sample and reference cuvettes. The sample solution is then placed in the sample cuvette, and the absorbance is measured over a specific wavelength range (typically 200-400 nm for aromatic compounds).
- Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The wavelength of maximum absorbance (λ_{max}) is a characteristic property of the compound.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of how spectroscopic data relates to molecular structure.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of organic compounds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Spectroscopic Comparison of 2-Iodo-5-methoxybenzoic Acid and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316975#spectroscopic-comparison-of-2-iodo-5-methoxybenzoic-acid-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com